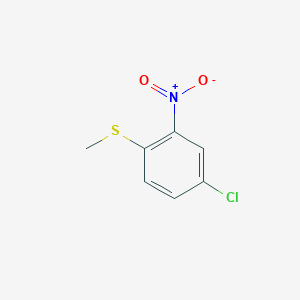

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene

Vue d'ensemble

Description

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a methylsulfanyl group, and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene typically involves the nitration of 4-chlorothioanisole. The process begins with the chlorination of thioanisole to produce 4-chlorothioanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

Reduction: The primary product is 4-chloro-1-(methylsulfanyl)-2-aminobenzene.

Oxidation: Products include 4-chloro-1-(methylsulfinyl)-2-nitrobenzene and 4-chloro-1-(methylsulfonyl)-2-nitrobenzene.

Applications De Recherche Scientifique

Chemical Synthesis

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene serves as an important intermediate in the synthesis of various chemical compounds. Its derivatives are utilized in the production of:

- Pharmaceuticals : The compound is involved in the synthesis of several medicinal agents. For instance, chlorinated compounds often exhibit enhanced biological activity, making them valuable in drug development .

- Pesticides : It is used to synthesize pesticides due to its effective bioactivity against various pests. The compound's chlorinated structure contributes to its efficacy as a pesticide agent .

Drug Discovery

The presence of chlorine and methylthio groups in this compound significantly influences its pharmacological properties. Research indicates that chlorinated compounds can enhance potency and selectivity in drug action:

- Antimicrobial Activity : Studies have shown that modifications to the nitrobenzene structure can lead to compounds with improved antimicrobial properties, potentially offering new avenues for treating infections .

- Anti-Cancer Properties : The compound's derivatives have been investigated for their ability to inhibit cancer cell growth, with some studies reporting significant improvements in potency against specific cancer cell lines .

Analytical Chemistry

In analytical chemistry, this compound is employed for various separation techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase includes acetonitrile and water, which allows for the separation and quantification of impurities .

- Mass Spectrometry (MS) : For applications requiring mass spectrometric analysis, modifications to the mobile phase (e.g., using formic acid instead of phosphoric acid) are necessary to ensure compatibility with MS detection methods .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that modifications of this compound could yield potent antimicrobial agents. The synthesized compounds exhibited activity against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics from this scaffold .

Case Study 2: Enhancement of Anticancer Activity

Research focusing on the structure-activity relationship (SAR) of chlorinated nitrobenzenes revealed that introducing a methylthio group significantly increased the anticancer activity against various cell lines. This "magic chloro effect" has led to further investigations into similar compounds for cancer therapy .

Mécanisme D'action

The mechanism of action of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, the compound or its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Chloro-2-nitroanisole: Similar structure but with a methoxy group instead of a methylsulfanyl group.

4-Chloro-1-(methylsulfanyl)-2-aminobenzene: A reduction product of 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene.

4-Chloro-1-(methylsulfinyl)-2-nitrobenzene: An oxidation product of the methylsulfanyl group.

Uniqueness: this compound is unique due to the presence of both a nitro group and a methylsulfanyl group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

4-Chloro-1-(methylsulfanyl)-2-nitrobenzene, also known by its CAS number 1889-57-2, is a compound of interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Chlorine atom : Enhances electrophilicity.

- Methylsulfanyl group : May influence solubility and reactivity.

- Nitro group : Known for its electron-withdrawing properties, affecting biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, nitro groups can lead to the formation of reactive intermediates that may interact with nucleophiles in enzymes .

- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation .

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. The specific pathways affected include:

- DNA Damage : Nitro compounds are known to cause oxidative stress leading to DNA strand breaks.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells, suggesting potential therapeutic applications in oncology.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations above 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Cytotoxicity Assessment

In a study involving various cancer cell lines, this compound was found to reduce cell viability significantly. The IC50 values ranged from 20 to 50 µM depending on the cell type, indicating a dose-dependent response .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-chloro-1-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYWHGBTHWHFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510202 | |

| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-57-2 | |

| Record name | 4-Chloro-1-(methylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.